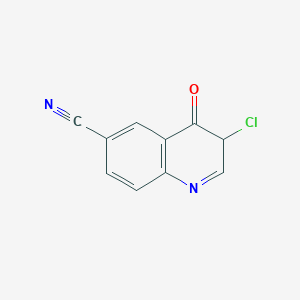![molecular formula C9H14O5 B11895412 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. This compound has a molecular weight of 200.23 and a molecular formula of C10H16O4.
Métodos De Preparación
The synthesis of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves the formation of spirocyclic structures. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure . The reaction conditions typically involve the use of a catalyst such as p-toluenesulfonic acid and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the spirocyclic structure can be opened or modified using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as p-toluenesulfonic acid . Major products formed from these reactions include various spirocyclic derivatives and functionalized compounds .
Aplicaciones Científicas De Investigación
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research has explored its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves its ability to interact with biological targets through its spirocyclic structure. This structure allows it to bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, influencing various biochemical processes.
Comparación Con Compuestos Similares
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid can be compared with other similar compounds such as:
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position and number of oxygen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain sulfur atoms in their spirocyclic structure, offering different chemical properties and reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds contain nitrogen atoms, making them useful in studying different biological activities and interactions.
The uniqueness of this compound lies in its specific arrangement of oxygen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1,4,9-trioxaspiro[5.5]undecane-5-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c10-8(11)7-9(14-6-5-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) |
Clave InChI |
ZTHFIBVRVRGAQE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12C(OCCO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


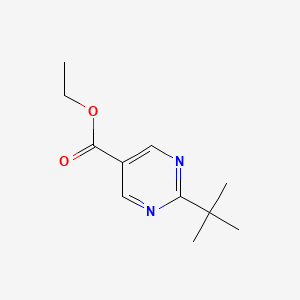
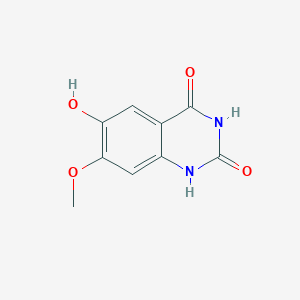

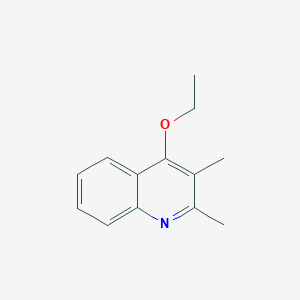
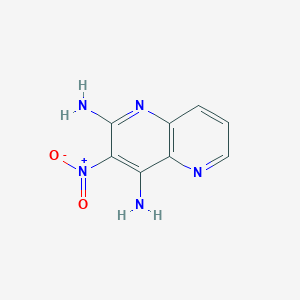

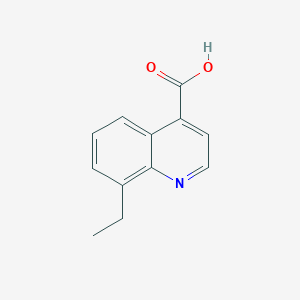



![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
